molecular formula C13H23FN2O2 B11755134 Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B11755134
M. Wt: 258.33 g/mol
InChI Key: OSWPZUBMFLQIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[35]nonane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spiro Ring: The initial step involves the formation of the spiro ring system through a cyclization reaction. This can be achieved using a suitable dihalide and a diamine under basic conditions.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluoromethylating agent such as fluoromethyl iodide.

    Protection and Deprotection Steps: Protecting groups such as tert-butyl are often used to protect sensitive functional groups during the synthesis. These groups are later removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is utilized in the synthesis of advanced polymers and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes or receptors, modulating their activity. The spiro structure provides rigidity and stability, enhancing the compound’s binding affinity and selectivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 2-(hydroxymethyl)-2-methyl-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and lipophilicity, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C13H23FN2O2

Molecular Weight

258.33 g/mol

IUPAC Name

tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-8-13(9-16)4-5-15-7-10(13)6-14/h10,15H,4-9H2,1-3H3

InChI Key

OSWPZUBMFLQIBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCNCC2CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.